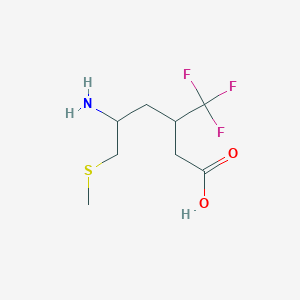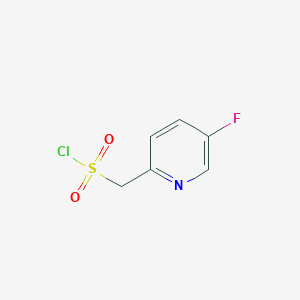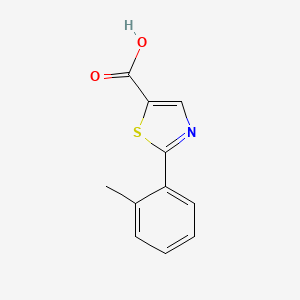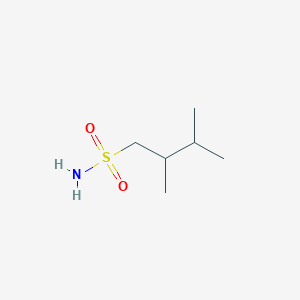
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is a synthetic organic compound characterized by the presence of an amino group, a methylsulfanyl group, and a trifluoromethyl group attached to a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable hexanoic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Methylsulfanyl Group Addition: The methylsulfanyl group can be added using methylthiolating agents such as methylthiolate salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary and secondary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-6-(methylsulfanyl)hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Methylsulfanyl)-3-(trifluoromethyl)hexanoic acid:
5-Amino-3-(trifluoromethyl)hexanoic acid: Lacks the methylsulfanyl group, altering its chemical behavior.
Uniqueness
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and methylsulfanyl groups provide sites for further chemical modification and biological interactions.
Propiedades
Fórmula molecular |
C8H14F3NO2S |
|---|---|
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
5-amino-6-methylsulfanyl-3-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C8H14F3NO2S/c1-15-4-6(12)2-5(3-7(13)14)8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14) |
Clave InChI |
FRIDHJACTCBJCO-UHFFFAOYSA-N |
SMILES canónico |
CSCC(CC(CC(=O)O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13221023.png)


![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)

![8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)


![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)
